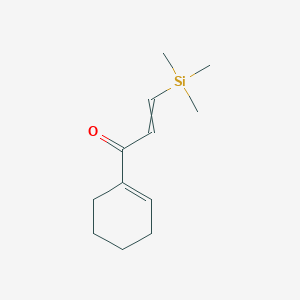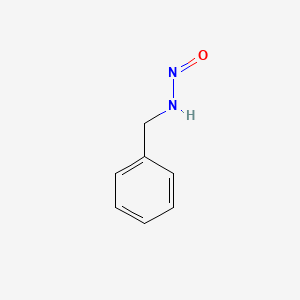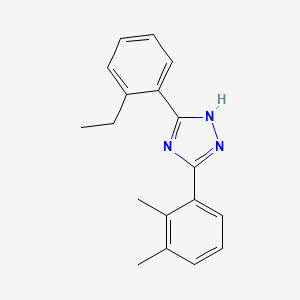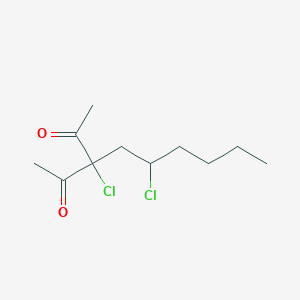![molecular formula C25H30O3SSn B14423046 Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane CAS No. 82594-01-2](/img/structure/B14423046.png)
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane is a chemical compound known for its unique structure and properties It is composed of a butyl group, two 4-methylphenyl groups, and a stannane core, with a 4-methylbenzene-1-sulfonyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane typically involves the reaction of butylstannane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The stannane core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield sulfonyl derivatives, while coupling reactions produce biaryl compounds.
Aplicaciones Científicas De Investigación
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane exerts its effects involves the interaction of its stannane core with various molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The stannane core can undergo oxidation or reduction, altering its reactivity and enabling it to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(4-Methylphenyl)sulfonyl]oxy}butyl 4-methylbenzenesulfonate
- Dodecyl 4-methylbenzenesulfonate
- Phenylmethanaminium 4-methylbenzenesulfonate
Uniqueness
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane is unique due to its stannane core, which imparts distinct reactivity compared to other sulfonyl compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
82594-01-2 |
|---|---|
Fórmula molecular |
C25H30O3SSn |
Peso molecular |
529.3 g/mol |
Nombre IUPAC |
[butyl-bis(4-methylphenyl)stannyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.2C7H7.C4H9.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;2*1-7-5-3-2-4-6-7;1-3-4-2;/h2-5H,1H3,(H,8,9,10);2*3-6H,1H3;1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
KRURCGCSKPEHQD-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





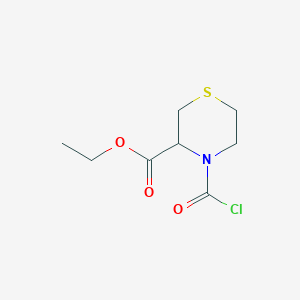
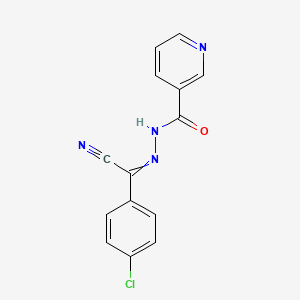
![2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14422993.png)
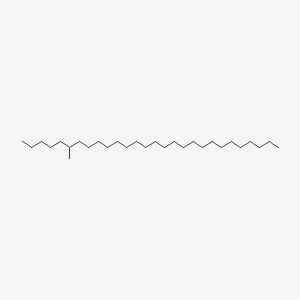
![N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B14423008.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]](/img/structure/B14423012.png)

